Cas no 656822-33-2 (2-mercapto-6-phenethylpyrimidin-4-ol)

2-Mercapto-6-phenethylpyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted with a thiol group at the 2-position and a phenethyl moiety at the 6-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both mercapto and hydroxyl groups enhances its versatility as a building block for further functionalization. Its stability under standard conditions and compatibility with various coupling reactions contribute to its utility in medicinal chemistry research. The compound's distinct substitution pattern may also confer potential biological activity, warranting exploration in drug discovery applications.
2-mercapto-6-phenethylpyrimidin-4-ol structure
656822-33-2 structure
Product Name:2-mercapto-6-phenethylpyrimidin-4-ol
CAS No:656822-33-2
MF:C12H12N2OS
MW:232.301481246948
CID:1692695
PubChem ID:119092105
Update Time:2025-10-20

2-mercapto-6-phenethylpyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone, 2,3-dihydro-6-(2-phenylethyl)-2-thioxo-
    • 2-mercapto-6-phenethylpyrimidin-4-ol
    • AKOS026713469
    • 6-(2-Phenylethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
    • 656822-33-2
    • DTXSID90873588
    • F1967-1256
    • Inchi: 1S/C12H12N2OS/c15-11-8-10(13-12(16)14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,14,15,16)
    • InChI Key: OVJRYRSIWUSVPL-UHFFFAOYSA-N
    • SMILES: S=C1NC(C=C(CCC2C=CC=CC=2)N1)=O

Computed Properties

  • Exact Mass: 232.06716
  • Monoisotopic Mass: 232.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 73.2Ų

Experimental Properties

  • PSA: 41.13

2-mercapto-6-phenethylpyrimidin-4-ol Pricemore >>

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Additional information on 2-mercapto-6-phenethylpyrimidin-4-ol

2-Mercapto-6-phenethylpyrimidin-4-ol (CAS No. 656822-33-2): A Comprehensive Overview

2-Mercapto-6-phenethylpyrimidin-4-ol, a compound with the CAS registry number 656822-33-2, is an intriguing molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of 2-Mercapto-6-phenethylpyrimidin-4-ol consists of a pyrimidine ring substituted with a mercapto group (-SH) at position 2, a phenethyl group (-CH₂-C₆H₅) at position 6, and a hydroxyl group (-OH) at position 4. These functional groups contribute to its unique chemical properties and reactivity.

The synthesis of 2-Mercapto-6-phenethylpyrimidin-4-ol typically involves multi-step organic reactions, often utilizing pyrimidine precursors and subsequent functionalization to introduce the desired substituents. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, which are critical in constructing the phenethyl side chain. These methods not only enhance yield but also reduce the environmental footprint of the synthesis process.

One of the most compelling aspects of 2-Mercapto-6-phenethylpyrimidin-4-ol is its potential in medicinal chemistry. Pyrimidine derivatives are often explored as leads for anti-cancer, anti-inflammatory, and anti-viral agents due to their ability to modulate key cellular pathways. Recent studies have demonstrated that 2-Mercapto-6-phenethylpyrimidin-4-ol exhibits significant antioxidant activity, which is attributed to the presence of the mercapto group. This property makes it a promising candidate for applications in neurodegenerative diseases, where oxidative stress plays a pivotal role.

In addition to its biological applications, 2-Mercapto-6-phenethylpyrimidin-4-on has shown potential in materials science. The compound's ability to form coordination complexes with metal ions has led to its investigation as a ligand in catalysis and sensing applications. For example, researchers have reported the use of this compound in designing sensors for heavy metal ions such as lead and mercury. Its high selectivity and sensitivity make it a valuable tool in environmental monitoring.

The pharmacokinetic properties of 2-Mercapto...

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